molecular formula C11H7F3N2S B1531641 6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol CAS No. 95117-87-6

6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol

Cat. No.: B1531641
CAS No.: 95117-87-6
M. Wt: 256.25 g/mol
InChI Key: IVFIXFLBCRLZGY-UHFFFAOYSA-N
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Description

6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol is a chemical compound with the molecular formula C11H7F3N2S. This compound is part of the pyridazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.

Scientific Research Applications

6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol has several applications in scientific research:

Future Directions

Trifluoromethylpyridines, including “6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol”, are expected to have many novel applications discovered in the future due to their unique physicochemical properties . The demand for trifluoromethylpyridine derivatives has been increasing steadily in the last 30 years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to yield the pyridazine ring. The thiol group can be introduced through subsequent reactions involving sulfur-containing reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process .

Chemical Reactions Analysis

Types of Reactions

6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Mechanism of Action

The mechanism of action of 6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to enzymes or receptors, potentially inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of their function .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two nitrogen atoms in the ring.

    Pyridazinone: Contains a keto group, offering different reactivity and biological activity.

    Trifluoromethylbenzene: Lacks the pyridazine ring but shares the trifluoromethyl group.

Uniqueness

6-(3-(Trifluoromethyl)phenyl)pyridazine-3-thiol is unique due to the combination of the trifluoromethyl group and the pyridazine ring, which imparts distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for various applications compared to its analogs.

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1H-pyridazine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2S/c12-11(13,14)8-3-1-2-7(6-8)9-4-5-10(17)16-15-9/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFIXFLBCRLZGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NNC(=S)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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